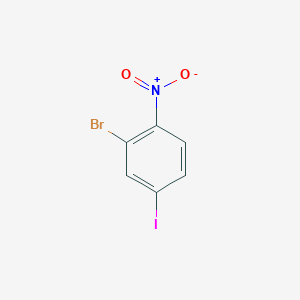

2-Bromo-4-iodo-1-nitrobenzene

Vue d'ensemble

Description

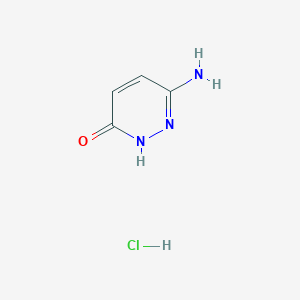

2-Bromo-4-iodo-1-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2 . It has a molecular weight of 327.9 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through nitration and bromination reactions . The specific synthesis conditions need to be determined based on the laboratory’s specific situation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an iodo group, and a nitro group .Chemical Reactions Analysis

The 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution . The order of reactivity is F > Cl > Br > I .Physical And Chemical Properties Analysis

This compound is a colorless to slightly yellow crystal or crystalline powder . It has a density of 2.349, a melting point of 87-89 °C, a boiling point of 320.0±27.0 °C (Predicted), a flash point of 147.3°C, and a vapor pressure of 0.000613mmHg at 25°C . It is soluble in organic solvents such as ether, ethanol, and dichloromethane, but insoluble in water .Applications De Recherche Scientifique

Photoreactivity Studies

Research on halothiophenes and their derivatives, including 2-bromo-4-iodo-1-nitrobenzene, has shown that these compounds participate in photoinduced substitution reactions. These reactions are significant for understanding the behavior of halogenated compounds under light exposure, which has implications in the development of photoresist materials and in the study of environmental degradation pathways of halogenated organic pollutants. The study by Latterini et al. (2001) used quantum-mechanical and photochemical analyses to investigate the photocleavage of the carbon-halogen bond in such compounds, providing insights into the transient species formed during photolysis (Latterini, Elisei, Aloisi, & D’Auria, 2001).

Crystal Structure Analysis

The structural characteristics of halogenated nitrobenzenes, including those similar to this compound, have been studied for their unique intermolecular interactions. Merz (2003) explored the crystal packing of 1-iodo-3-nitrobenzene, noting interactions between iodine and nitro groups, which are relevant for understanding the molecular arrangement and reactivity in solid-state chemistry. This knowledge is critical for the design of materials with specific crystallographic properties, such as pharmaceuticals and organic semiconductors (Merz, 2003).

Nanowire Construction

The ability of halogenated nitrobenzenes to form nanowires has been demonstrated, providing a pathway for the fabrication of nanostructured materials with potential applications in electronics and sensing. Jiang, Wang, and Deng (2007) found that 1-iodo-4-nitrobenzene molecules can self-assemble into nanowires on graphite surfaces, a phenomenon that could be applicable to other halogenated nitrobenzenes for developing nanoscale devices (Jiang, Wang, & Deng, 2007).

Energetic Material Development

The formation of isostructural cocrystals containing halogenated nitrobenzenes has been explored for their use in energetic materials. Bennion et al. (2016) studied cocrystals assembled via halogen bonding, highlighting the potential of these compounds in creating high-energy-density materials. This research points towards the application of this compound and similar compounds in the development of new energetic materials with improved stability and performance (Bennion, Vogt, Tuckerman, & Matzger, 2016).

Electrophilic Bromination

The study of electrophilic bromination reactions using halogenated nitrobenzenes is crucial for organic synthesis, providing pathways to various brominated products. Sobolev et al. (2014) demonstrated that barium tetrafluorobromate acts as an effective brominating agent for nitrobenzene, a reaction that can be extended to the synthesis of brominated derivatives of this compound, which are valuable intermediates in pharmaceutical and agrochemical manufacturing (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-iodo-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a prime target for electrophilic aromatic substitution .

Mode of Action

The interaction of this compound with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The molecular effect of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway . On a cellular level, the effects would depend on the specific biological context in which the compound is used.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVOKEUHKNSWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

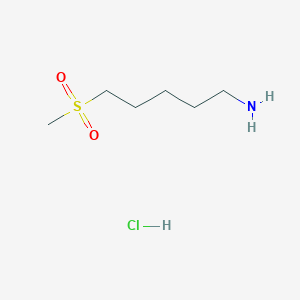

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)

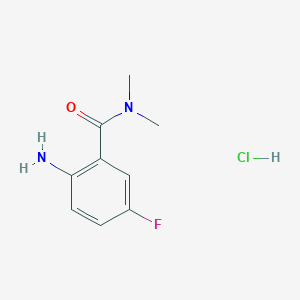

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

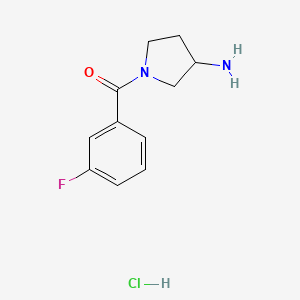

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)